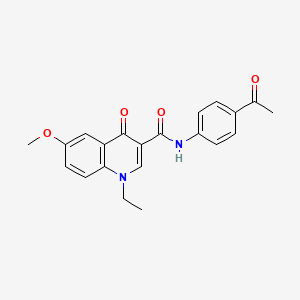

N-(4-acetylphenyl)-1-ethyl-6-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxamide

Description

N-(4-acetylphenyl)-1-ethyl-6-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxamide is a synthetic quinoline derivative characterized by a 1,4-dihydroquinoline core with strategic substituents:

- 1-Ethyl group: Enhances lipophilicity and modulates steric interactions.

- 6-Methoxy group: Improves metabolic stability and electronic properties.

- N-(4-acetylphenyl)carboxamide: Provides a planar aromatic system for π-π stacking and target binding.

This compound is of interest in medicinal chemistry due to its structural similarity to bioactive quinolines, which are known for antimicrobial, anticancer, and antiparasitic activities .

Properties

IUPAC Name |

N-(4-acetylphenyl)-1-ethyl-6-methoxy-4-oxoquinoline-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H20N2O4/c1-4-23-12-18(20(25)17-11-16(27-3)9-10-19(17)23)21(26)22-15-7-5-14(6-8-15)13(2)24/h5-12H,4H2,1-3H3,(H,22,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LZBFVBUEFKWGOF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C=C(C(=O)C2=C1C=CC(=C2)OC)C(=O)NC3=CC=C(C=C3)C(=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H20N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

364.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-acetylphenyl)-1-ethyl-6-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the reaction of p-aminoacetophenone with ethyl acetoacetate in the presence of a base to form an intermediate product. This intermediate is then subjected to cyclization and subsequent functional group modifications to yield the final compound .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of advanced catalytic systems, controlled reaction conditions, and purification techniques such as recrystallization and chromatography to obtain the desired product on a larger scale .

Chemical Reactions Analysis

Types of Reactions

N-(4-acetylphenyl)-1-ethyl-6-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinoline derivatives.

Reduction: Reduction reactions can convert the carbonyl groups to alcohols or amines.

Substitution: The methoxy and acetyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like ethanol or dichloromethane, and catalysts to facilitate the reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives, while reduction can produce alcohols or amines. Substitution reactions can introduce various functional groups, leading to a diverse range of derivatives .

Scientific Research Applications

N-(4-acetylphenyl)-1-ethyl-6-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxamide has several scientific research applications:

Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: The compound’s structure allows it to interact with biological molecules, making it useful in studies related to enzyme inhibition and protein binding.

Industry: Used in the development of new materials and as a precursor for the synthesis of other industrially relevant compounds

Mechanism of Action

The mechanism of action of N-(4-acetylphenyl)-1-ethyl-6-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and proteins, inhibiting their activity or altering their function. This interaction is facilitated by the compound’s unique structure, which allows it to fit into the active sites of target molecules. The pathways involved may include signal transduction, metabolic processes, and gene expression regulation .

Comparison with Similar Compounds

Structural and Functional Differences

The table below highlights key structural analogs and their distinguishing features:

Key Observations

Substituent Impact on Solubility: The morpholinomethyl group in ’s compound increases solubility compared to the target compound’s ethyl and methoxy groups . The carboxylic acid in ’s analog confers high polarity but limits bioavailability .

Biological Activity: Compound 4g () demonstrates trypanocidal activity, likely due to its 4-bromobenzyl group enhancing hydrophobic interactions with parasitic targets .

Metabolic Stability :

- The 6-methoxy group in the target compound likely reduces oxidative metabolism compared to 6-acetyl in 4g, which is prone to enzymatic reduction .

Research Tools and Methodologies

- Structural Analysis : Tools like SHELX () and WinGX () are critical for crystallographic refinement, enabling precise determination of substituent conformations and intermolecular interactions .

- Similarity Scoring : uses computational methods to quantify structural similarity (e.g., 0.73–0.77), aiding in prioritization of analogs for synthesis .

Biological Activity

N-(4-acetylphenyl)-1-ethyl-6-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological properties, and potential therapeutic applications, supported by relevant data and case studies.

Chemical Structure and Properties

The molecular formula of this compound is C₁₄H₁₅N₃O₃. The compound features a quinoline core structure with multiple functional groups that contribute to its biological activity:

- Acetylphenyl group : Enhances lipophilicity and potential receptor interactions.

- Methoxy group : May influence pharmacokinetics and biological activity.

- Carboxamide moiety : Important for binding interactions with biological targets.

Synthesis

The synthesis of this compound typically involves several key reactions, including:

- Condensation reactions : Often used to form the quinoline structure.

- Acylation and alkylation : Introduce the acetyl and ethyl groups, respectively.

- Purification methods : Techniques such as recrystallization or chromatography are employed to achieve high purity.

Anti-inflammatory Properties

Research indicates that this compound exhibits significant anti-inflammatory activity. Studies have demonstrated its ability to inhibit pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α) in various cellular models. This modulation of inflammatory pathways suggests potential applications in treating inflammatory diseases.

Anticancer Activity

This compound has also shown promise in anticancer research. It appears to inhibit tumor cell proliferation and induce apoptosis in various cancer cell lines. The mechanisms underlying these effects often involve the modulation of signaling pathways related to cell survival and apoptosis.

Study 1: Anti-inflammatory Effects

In a study published in a peer-reviewed journal, researchers investigated the effects of this compound on lipopolysaccharide (LPS)-induced inflammation in vitro. The compound significantly reduced the levels of IL-6 and TNF-α, indicating its potential as an anti-inflammatory agent .

Study 2: Antitumor Activity

Another study focused on the compound's anticancer properties against breast cancer cells. Results showed that treatment with this compound led to a dose-dependent decrease in cell viability and increased apoptosis markers .

Comparative Analysis with Related Compounds

To highlight the uniqueness of this compound, a comparison with similar compounds is provided:

| Compound Name | Structure | Unique Features |

|---|---|---|

| 4-Oxoquinoline | Structure | Basic quinoline structure without substituents |

| 6-Methoxyquinoline | Structure | Contains a methoxy group at position 6 |

| 7-Acetylaminoquinoline | Structure | Acetylamino group enhances biological activity |

The combination of an acetophenone derivative with a quinoline scaffold in this compound may enhance its pharmacological profile compared to simpler derivatives.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for N-(4-acetylphenyl)-1-ethyl-6-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxamide?

- Methodological Answer : Synthesis typically involves multi-step reactions, including:

- Condensation : Reacting substituted benzaldehydes with amines or isocyanides under optimized conditions (e.g., reflux in polar aprotic solvents like DMF) .

- Cyclization : Formation of the quinoline core via intramolecular cyclization under acidic or basic conditions .

- Coupling Reactions : Using peptide coupling reagents (e.g., HBTU) with triethylamine (Et₃N) to attach the acetylphenyl group. Yields may vary (e.g., ~20% in some cases) .

- Key Considerations : Solvent choice (DMF or THF), temperature control, and stoichiometric ratios significantly impact reaction efficiency.

Q. How is the structural identity of this compound verified in academic research?

- Methodological Answer :

- X-ray Crystallography : Utilize SHELX programs (e.g., SHELXL for refinement) to resolve crystal structures, particularly for assessing substituent geometry and hydrogen bonding .

- Spectroscopic Techniques :

- NMR : ¹H/¹³C NMR to confirm proton environments and carbon frameworks .

- IR Spectroscopy : Identify functional groups (e.g., carbonyl stretches at ~1700 cm⁻¹) .

- Mass Spectrometry : ESI-HRMS for molecular weight validation .

Q. What safety protocols are recommended for handling quinoline-3-carboxamide derivatives?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Lab coat, gloves, and goggles to avoid skin/eye contact .

- Ventilation : Use fume hoods to minimize inhalation of vapors or particulates .

- Waste Disposal : Follow institutional guidelines for organic waste, particularly halogenated byproducts .

Advanced Research Questions

Q. How can researchers optimize low-yield coupling reactions during synthesis?

- Methodological Answer :

- Reagent Optimization : Replace HBTU with HATU or DCC for improved activation of carboxyl groups .

- Solvent Screening : Test alternatives like dichloromethane (DCM) or acetonitrile to enhance solubility .

- Pre-activation Strategies : Pre-activate the carboxylic acid with chloroformates before coupling .

- Purification : Use preparative HPLC or column chromatography to isolate pure products .

Q. What strategies resolve contradictions in biological activity data across structural analogs?

- Methodological Answer :

- Structure-Activity Relationship (SAR) Studies : Systematically modify substituents (e.g., replacing methoxy with ethoxy groups) to assess bioactivity trends .

- Computational Modeling : Perform docking studies to predict interactions with target enzymes/receptors (e.g., kinase or protease binding pockets) .

- Dose-Response Assays : Validate activity across multiple concentrations to rule out false positives .

Q. How do crystallographic data inform the design of stable polymorphs for this compound?

- Methodological Answer :

- Hirshfeld Surface Analysis : Map intermolecular interactions (e.g., hydrogen bonds, π-π stacking) using WinGX or Mercury software .

- Thermal Stability Testing : Perform DSC/TGA to correlate crystal packing with melting/decomposition points .

- Solvent Screening : Recrystallize from different solvents (e.g., ethanol vs. acetonitrile) to isolate thermodynamically stable forms .

Key Considerations for Experimental Design

- Reproducibility : Document reaction conditions (e.g., humidity, stirring speed) to minimize variability .

- Analytical Validation : Cross-validate purity using HPLC and NMR (e.g., ≥95% purity for biological assays) .

- Ethical Compliance : Adhere to institutional guidelines for handling hazardous intermediates (e.g., halogenated byproducts) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.